rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans is a chiral compound with significant applications in various fields of science. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by the introduction of the aminoethyl group. One common method involves the reaction of cyclopropane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride, trans include other cyclopropane derivatives with aminoethyl groups, such as:
- (1R,2S)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
- (1S,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties. Its chiral nature allows for distinct interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2750634-77-4 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.